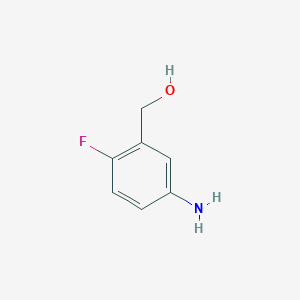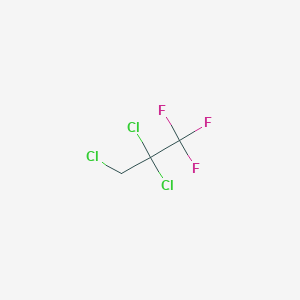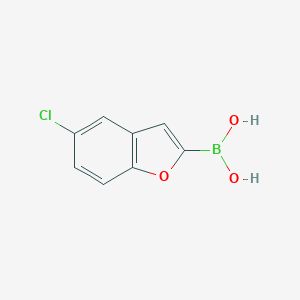
(5-氯苯并呋喃-2-基)硼酸
描述
(5-Chlorobenzofuran-2-yl)boronic acid is an organoboron compound with the molecular formula C8H6BClO3 and a molecular weight of 196.4 g/mol . This compound is characterized by the presence of a boronic acid group attached to a chlorinated benzofuran ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
(5-Chlorobenzofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用机制
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its water solubility is 0.397 mg/ml, which may affect its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chlorobenzofuran-2-yl)boronic acid . For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility can be influenced by the pH and temperature of the environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzofuran-2-yl)boronic acid typically involves the following steps :
Preparation of 5-Chlorobenzofuran: This is achieved by heating 4-chlorophenoxyacetaldehyde dimethylacetal in polyphosphoric acid, yielding 5-chlorobenzofuran with a 73% yield.
Formation of the Boronic Acid: To a solution of 5-chlorobenzofuran in dry ether, tetramethylethylenediamine (TMEDA) is added. The mixture is cooled below -60°C under argon, and a solution of butyllithium in hexane is added dropwise. The mixture is then warmed to -10°C and stirred. Triisopropyl borate is added dropwise, followed by quenching with hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for (5-Chlorobenzofuran-2-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to maintain product quality and yield.
化学反应分析
Types of Reactions
(5-Chlorobenzofuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chlorine atom on the benzofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ether.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Benzofurans: Formed through nucleophilic substitution.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
2-Thiopheneboronic Acid: Another heteroaryl boronic acid used in organic synthesis.
4-Chlorophenylboronic Acid: Similar in structure but with a different aromatic ring.
Uniqueness
(5-Chlorobenzofuran-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a chlorinated benzofuran ring. This combination allows for versatile reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODPQZJZPKMFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

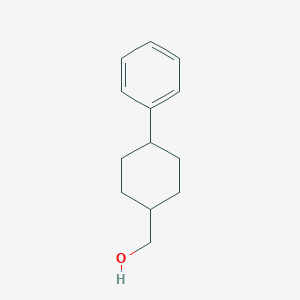

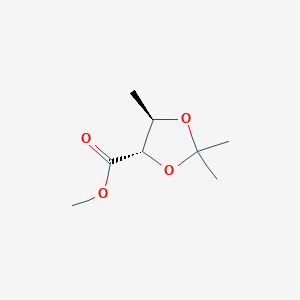

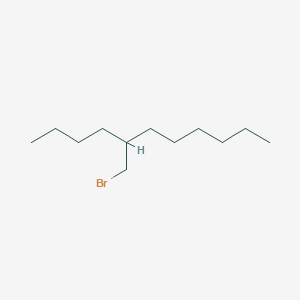
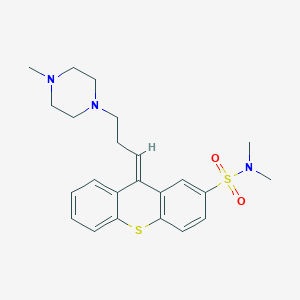
![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

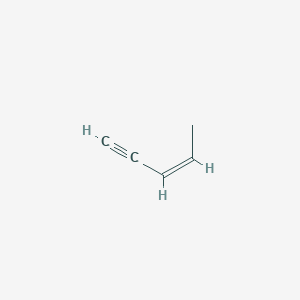


![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)
